2N1HIA is a small molecule identified through a screening effort for inhibitors of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases such as osteoporosis. 2N1HIA represents a potential therapeutic agent for such conditions by suppressing bone resorption.
The provided literature does not describe the synthesis of 2N1HIA. It mentions that the compound was sourced from commercial libraries. []
2N1HIA inhibits osteoclast differentiation, not by affecting RANKL signaling, a common pathway targeted by other inhibitors, but by significantly impacting the expression of two key proteins: []
By downregulating these proteins, 2N1HIA reduces matrix metalloprotease-9 (MMP-9) activity, directly impacting bone resorption activity and the formation of actin rings, which are necessary for osteoclast function. []
Based on its mechanism of action, 2N1HIA shows promise as a potential therapeutic agent for: []
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 1515-79-3
CAS No.:
CAS No.: 20574-65-6